N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a sulfonylation reaction, where the pyrazole ring reacts with a methoxybenzenesulfonyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-12-17(21(2)20-13)19-18(23)14-8-10-22(11-9-14)27(24,25)16-6-4-15(26-3)5-7-16/h4-7,12,14H,8-11H2,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBICTISAKZACRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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